molecular formula C9H7NO3 B11910094 3-Amino-5-hydroxy-2H-chromen-2-one

3-Amino-5-hydroxy-2H-chromen-2-one

Cat. No.: B11910094
M. Wt: 177.16 g/mol
InChI Key: GXBVCZSTBKBUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-hydroxy-2H-chromen-2-one is a compound belonging to the class of coumarins, which are benzopyran derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-hydroxy-2H-chromen-2-one typically involves the reaction of 3-amino-7-hydroxy-2H-chromen-2-one with appropriate reagents. One common method is the condensation reaction of 3-amino-7-hydroxy-2H-chromen-2-one with benzaldehyde in absolute ethanol under reflux conditions . The reaction mixture is then cooled, and the precipitate is collected and washed with hot ethanol to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-hydroxy-2H-chromen-2-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced amines, and substituted coumarin derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-5-hydroxy-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition can lead to decreased melanin production, which is useful in cosmetic and dermatological applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-7-hydroxy-2H-chromen-2-one
  • 4-Hydroxy-2H-chromen-2-one
  • 7-Hydroxy-4-methylcoumarin

Uniqueness

3-Amino-5-hydroxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and hydroxyl groups at the 3 and 5 positions, respectively, allow for unique interactions and reactivity compared to other coumarin derivatives.

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

3-amino-5-hydroxychromen-2-one

InChI

InChI=1S/C9H7NO3/c10-6-4-5-7(11)2-1-3-8(5)13-9(6)12/h1-4,11H,10H2

InChI Key

GXBVCZSTBKBUQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(C(=O)OC2=C1)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.